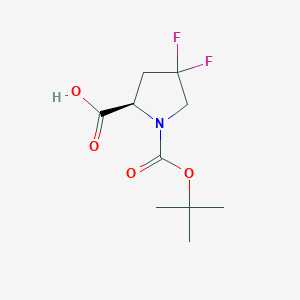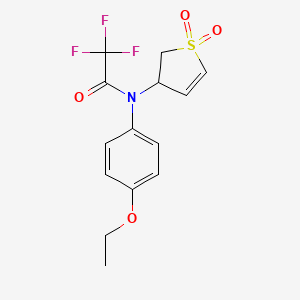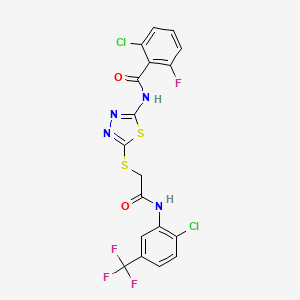
(R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
“®-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the use of di-tert-butyl dicarbonate (Boc2O) . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .Molecular Structure Analysis
The molecular formula of the Boc group is C5H9O2 . It has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . The SMILES representation of the Boc group is C(*) (=O)OC © ©C .Chemical Reactions Analysis
The Boc group can be removed from a molecule through a reaction known as deprotection . In this reaction, the amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .Physical And Chemical Properties Analysis
The Boc group has a molecular formula of C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 . The SMILES representation of the Boc group is C(*) (=O)OC © ©C .Applications De Recherche Scientifique
Antibacterial Activities
The compound has been used in the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid , which has shown promising antibacterial activities . Most of the N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives exhibited better antibacterial activities against four bacterial strains than related (2RS)-arylthiazolidine-(4R)-carboxylic acid derivatives .
Organic Synthesis
The compound plays a crucial role in the organic syntheses of particular enantiomers . A mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding could be widely applied in the organic syntheses of particular enantiomer .
Synthesis of Tertiary Butyl Esters
The compound is used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method has been developed using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .
Deprotection of N-tert-butoxycarbonyl (BOC)
The compound is involved in the deprotection of the tert-butoxycarbonyl (BOC) group . A mild and efficient procedure has been described for the removal of the BOC group using boron trifluoride etherate and molecular sieves in dichloromethane at room temperature .
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit antibacterial activities .
Mode of Action
The compound’s mode of action involves a mechanism of dynamic kinetic resolution through an intramolecular hydrogen bonding . This mechanism of action of a nucleophilic substitution reaction could be widely applied in the organic syntheses of particular enantiomers .
Biochemical Pathways
The tert-butoxycarbonyl group is known to play a significant role in synthetic organic chemistry , and it can be introduced into a variety of organic compounds .
Result of Action
Most of the n-tert-butoxycarbonyl-(2r)-arylthiazolidine-(4r)-carboxylic acid derivatives exhibited better antibacterial activities against four bacterial strains than related (2rs)-arylthiazolidine-(4r)-carboxylic acid derivatives .
Orientations Futures
The use of the Boc group in the synthesis of various organic compounds continues to be a significant area of research . The development of methods for high-temperature Boc deprotection extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids . This could have wide applications in the organic syntheses of particular enantiomers .
Propriétés
IUPAC Name |
(2R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZYKCXBXPVPT-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | |
CAS RN |
536747-87-2 | |
| Record name | (2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874437.png)

![5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2874440.png)

![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)

![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide](/img/structure/B2874452.png)
![N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2874453.png)
![3-Methyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2874454.png)
![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B2874459.png)